![molecular formula C8H16ClNO2 B2732233 2-Amino-2-cyclopentylpropanoic acid;hydrochloride CAS No. 148326-56-1](/img/structure/B2732233.png)
2-Amino-2-cyclopentylpropanoic acid;hydrochloride
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Overview
Description
“2-Amino-2-cyclopentylpropanoic acid;hydrochloride” is a chemical compound with the CAS Number: 148326-56-1 . It has a molecular weight of 193.67 and its IUPAC name is 2-amino-2-cyclopentylpropanoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-8(9,7(10)11)6-4-2-3-5-6;/h6H,2-5,9H2,1H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C8H16ClNO2 and it has a molecular weight of 193.67 .Scientific Research Applications
Kinetics and Mechanism of Hydrolysis
- Cyclopentolate hydrochloride undergoes hydrolysis in alkaline solutions. This process follows first-order kinetics at higher temperatures, with degradation occurring more rapidly at higher pH values. Phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid are identified as degradation products. The study of this reaction mechanism is crucial for understanding the stability and shelf-life of this compound (Roy, 1995).
Applications in Gel Formation
- Cyclopentolate hydrochloride derivatives are investigated for their ability to form organo- and hydrogels. These derivatives can gelate polar organic solvents and exhibit temperature-dependent hydrogelation abilities. Such properties are significant for applications in drug delivery systems and biomaterials (Xie, Zhang, Ye, & Feng, 2009).
Ethylene Biosynthesis Research
- The compound is used in studies related to ethylene biosynthesis, a vital plant growth hormone. Research involving analogues of cyclopentolate hydrochloride aids in understanding plant physiology and potentially developing agricultural applications (Pirrung, Dunlap, & Trinks, 1989).
Anticancer Activity Studies
- Some cyclopentolate hydrochloride derivatives demonstrate significant anticancer activities. This includes investigations into S-glycosyl and S-alkyl derivatives of triazinone compounds, which show cytotoxic effects against various cancer cell lines. Such studies contribute to the development of new anticancer drugs (Saad & Moustafa, 2011).
Application in Asymmetric Catalysis
- Cyclopentolate hydrochloride derivatives have been explored for their use in asymmetric catalysis, specifically in the synthesis of antidepressants. The derivatives exhibit potential antidepressant activity, highlighting their application in pharmaceutical research (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
Peptide Synthesis and Modeling
- Research on cyclic peptides containing derivatives of cyclopentolate hydrochloride contributes to the understanding of peptide structure and function. This research is pivotal in biochemistry, particularly in the development of novel peptides and proteins for therapeutic uses (Abele, Seiler, & Seebach, 1999).
Biocatalytic Asymmetric Synthesis
- Cyclopentolate hydrochloride derivatives are used in the biocatalytic asymmetric synthesis of compounds like N-Boc-vinyl-ACCA ethyl ester. This process is crucial in drug research and development, particularly for hepatitis C virus protease inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as instructions for what to do in case of exposure .
properties
IUPAC Name |
2-amino-2-cyclopentylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9,7(10)11)6-4-2-3-5-6;/h6H,2-5,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNQPPKHQZKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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